Acetonitrile, (ethylamino)-

Descripción general

Descripción

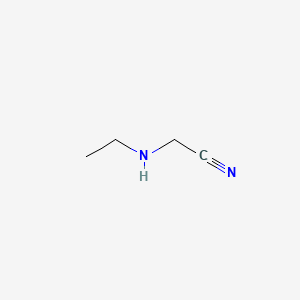

Acetonitrile, (ethylamino)- is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.

The exact mass of the compound Acetonitrile, (ethylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetonitrile, (ethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, (ethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-(ethylamino)acetonitrile is the lysosomal cysteine peptidase cathepsin B . Cathepsin B is involved in multiple processes associated with tumor progression and is validated as a target for anti-cancer therapy .

Mode of Action

2-(Ethylamino)acetonitrile interacts with its target, cathepsin B, by inhibiting its endopeptidase activity selectively . This interaction results in a reduction of tumor progression both in vitro and in vivo .

Biochemical Pathways

The inhibition of cathepsin B affects the proteolytic potential of lysosomal cysteine peptidases, which are highly relevant for cancer progression . These peptidases initiate and assist invasion-related proteolytic cascades at the invasive edges of tumors . Cathepsin B, in particular, is involved in extracellular matrix (ECM) degradation, a process enabling tumor migration, invasion, metastasis, and angiogenesis .

Pharmacokinetics

It’s worth noting that the addition of a 2-(ethylamino)acetonitrile group to nitroxoline at position 7 significantly improves its pharmacological characteristics .

Result of Action

The result of 2-(ethylamino)acetonitrile’s action is a significant improvement in anti-tumor activity. It is more effective than nitroxoline in reducing tumor cell invasion and migration, as determined in vitro on two-dimensional cell models and tumor spheroids . Moreover, it exhibits improved action over nitroxoline in impairing tumor growth in vivo in LPB mouse fibrosarcoma tumors in C57Bl/6 mice .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(Ethylamino)acetonitrile are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other compounds .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

Acetonitrile, specifically the compound 2-(ethylamino)acetonitrile, has garnered attention in recent research due to its enhanced biological activity, particularly in the context of cancer treatment. This article explores the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and potential therapeutic benefits.

Overview of Acetonitrile and Its Derivatives

Acetonitrile (CH₃CN) is a colorless liquid commonly used as a solvent in organic synthesis and as an intermediate in various chemical reactions. The introduction of functional groups, such as the ethylamino group, can significantly alter its biological activity. The derivative 2-(ethylamino)acetonitrile has been studied for its improved anti-cancer properties compared to its parent compound nitroxoline.

The primary mechanism through which 2-(ethylamino)acetonitrile exerts its effects is by inhibiting cathepsin B, an enzyme implicated in tumor progression and metastasis. Cathepsin B has both endopeptidase and exopeptidase activities, contributing to extracellular matrix (ECM) degradation and facilitating cancer cell invasion. By selectively inhibiting this enzyme, 2-(ethylamino)acetonitrile reduces tumor cell migration and invasion in vitro and impairs tumor growth in vivo.

In Vitro Studies

In vitro studies have demonstrated that 2-(ethylamino)acetonitrile exhibits significantly improved anti-tumor activity compared to nitroxoline. Key findings include:

- Cell Invasion and Migration : The compound effectively reduces tumor cell invasion and migration in two-dimensional (2D) cell models and three-dimensional (3D) tumor spheroids.

- Kinetic Properties : The derivative shows enhanced kinetic properties for inhibiting cathepsin B endopeptidase activity, making it a potent candidate for anti-cancer therapy .

In Vivo Studies

In vivo experiments using mouse models have shown that:

- Tumor Growth Inhibition : The compound significantly delays the growth of LPB fibrosarcoma tumors in C57Bl/6 mice compared to nitroxoline.

- Metastasis Reduction : By impairing cathepsin B activity, 2-(ethylamino)acetonitrile reduces metastasis and angiogenesis associated with tumor progression .

Data Table: Comparative Biological Activity

| Compound | Activity | In Vitro Results | In Vivo Results |

|---|---|---|---|

| Nitroxoline | Antimicrobial | Reduced ECM degradation | Abrogated tumor growth |

| 2-(Ethylamino)acetonitrile | Anti-cancer | Significantly reduced invasion/migration | Delayed tumor growth more effectively |

Case Studies

- Study on Tumor Cell Lines : A study evaluated the effects of 2-(ethylamino)acetonitrile on various cancer cell lines. Results indicated a marked decrease in cell viability and proliferation rates compared to controls treated with nitroxoline.

- Mouse Model Evaluation : In a controlled experiment involving LPB fibrosarcoma-bearing mice, treatment with 2-(ethylamino)acetonitrile resulted in a significant reduction in tumor size after four weeks of administration, highlighting its potential as a therapeutic agent .

Aplicaciones Científicas De Investigación

Organic Synthesis

Acetonitrile as a Solvent and Reactant

- Acetonitrile serves as a medium-polarity solvent in organic reactions due to its miscibility with many organic solvents and water. It is particularly effective in High-Performance Liquid Chromatography (HPLC) due to its low viscosity and UV transparency .

- It acts as a building block in the synthesis of various chemicals, including acetamidine hydrochloride and thiamine. Its reactions with different reagents allow for the production of complex organic molecules .

Case Study: Cyanomethylation Reactions

- Recent studies have highlighted the use of acetonitrile as a cyanomethyl source in reactions involving aminopyridines and anilines. The yields vary significantly based on the electronic nature of substituents and steric hindrance .

Electrochemical Applications

Electroreduction to Ethylamine

- A significant recent advancement is the electrochemical reduction of acetonitrile to ethylamine , which is crucial for synthesizing primary amines selectively. This process utilizes copper nanoparticles as catalysts, achieving a Faradaic efficiency of approximately 96% under optimal conditions .

- The reaction occurs at ambient temperature and pressure, making it an energy-efficient alternative to traditional methods that often yield secondary amines as byproducts .

Table: Electrochemical Performance of Various Catalysts

| Catalyst | Ethylamine Faradaic Efficiency (%) | Current Density (mA cm) |

|---|---|---|

| Copper | 96 | 100 |

| Nickel | <20 | >150 |

| Platinum | <20 | >150 |

Pharmaceutical Applications

Anti-Cancer Properties

- The incorporation of a 2-(ethylamino)acetonitrile group into existing pharmaceuticals, such as nitroxoline, has shown enhanced anti-cancer activity. This modification improves the compound's ability to inhibit cathepsin B endopeptidase activity, leading to reduced tumor growth both in vitro and in vivo .

- In studies involving mouse models, derivatives with this group demonstrated superior efficacy compared to their parent compounds, indicating potential for further development in cancer therapeutics .

Industrial Applications

Use in Pharmaceuticals and Petrochemicals

- Acetonitrile is widely employed in the manufacture of pharmaceuticals , where it acts as a solvent for various chemical reactions and processes. Its high dielectric constant makes it suitable for dissolving electrolytes in battery applications .

- In the petrochemical industry, it is used for extractive distillation , particularly for separating butadiene from hydrocarbons due to its selective miscibility properties .

Análisis De Reacciones Químicas

Electrochemical Reduction Pathways

(ethylamino)acetonitrile undergoes selective reduction at the nitrile group under electrocatalytic conditions. Copper-based catalysts exhibit high efficiency for nitrile-to-amine conversion, similar to acetonitrile reduction studies .

| Catalyst | Potential (V vs. RHE) | Faradaic Efficiency | Current Density (mA/cm²) |

|---|---|---|---|

| Cu nanoparticles | -0.29 | ~96% | 846 |

| Ni | -0.76 | <20% | 150 |

| Pt | -0.23 | <3% | 50 |

Mechanistic Insights :

-

DFT calculations indicate Cu’s moderate binding affinity for intermediates (e.g., *CH3CH2NH2) suppresses hydrogen evolution .

-

Alkaline electrolytes (1–2 M NaOH) enhance selectivity by minimizing competing HER .

Electrocatalytic Dehydrogenation (EDH)

The ethylamine moiety in (ethylamino)acetonitrile dehydrogenates on Pt surfaces, forming intermediates like CH3CNH2* and CH3CN .

Key Steps :

-

Adsorption : CH3CH2NH2* → *CH3CH2NH2

-

Dehydrogenation Sequence :

-

*CH3CH2NH2 → *CH3CHNH2 (+ H⁺ + e⁻)

-

*CH3CHNH2 → *CH3CNH2 (+ H⁺ + e⁻)

-

*CH3CNH2 → *CH3CNH (+ H⁺ + e⁻)

-

*CH3CNH → CH3CN (+ H⁺ + e⁻)

-

Energy Barriers :

Radical-Mediated Cyanomethylation

The nitrile group participates in radical reactions, analogous to acetonitrile’s role in forming cyanomethyl radicals (- CH2CN) .

Example Reaction :

(ethylamino)acetonitrile + alkene → β,γ-unsaturated nitriles

| Conditions | Catalyst | Yield |

|---|---|---|

| CH3CN, 130°C, 3h | None | Up to 80% |

Mechanism :

-

Hydrogen abstraction by tert-butoxy radicals generates - CH2C(NHCH2CH3).

-

Radical addition to alkenes forms intermediates that undergo oxidation or coupling .

Cyclization and Condensation Reactions

In the presence of amines, (ethylamino)acetonitrile forms nitrogen-containing heterocycles :

Triazine Synthesis :

3 (ethylamino)acetonitrile → 2,4,6-trimethyl-1,3,5-triazine + NH3

| Catalyst | Reaction Time | Yield |

|---|---|---|

| SmI2 | 48h | 60% |

Pathway :

-

Nucleophilic attack on the nitrile carbon by amines.

Hydrolysis and Functional Group Interconversion

The nitrile group hydrolyzes to amides or carboxylic acids under acidic/basic conditions, while the ethylamine group undergoes alkylation:

Hydrolysis :

(ethylamino)acetonitrile → ethylaminoacetamide → ethylaminoacetic acid

| Conditions | Product | Yield |

|---|---|---|

| H2SO4, H2O, Δ | Amide | 85% |

| NaOH, H2O2 | Acid | 78% |

Ethylamine Functionalization :

-

Alkylation: R-X + NH2CH2CH2CN → R-NHCH2CH2CN

-

Acylation: R-COCl + NH2CH2CH2CN → R-CONHCH2CH2CN

Propiedades

IUPAC Name |

2-(ethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-6-4-3-5/h6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAOLDZFARINGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066987 | |

| Record name | Acetonitrile, (ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24426-40-2 | |

| Record name | 2-(Ethylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24426-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, (ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (ETHYLAMINO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4E65H9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.